8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of a bromine atom and a methyl group in the structure of this compound makes it a unique derivative with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-2,3,4,9-tetrahydro-1H-carbazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. The reaction conditions vary depending on the desired oxidation product.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds and natural products.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the bromine atom and the methyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
3-methyl-2,3,4,9-tetrahydro-1H-carbazole: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
8-bromo-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but without the methyl group, which can affect its properties and applications.
8-bromo-3-methylcarbazole: A fully aromatic carbazole derivative with different electronic properties compared to the tetrahydro version.
Uniqueness
The unique combination of the bromine atom and the methyl group in 8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole provides distinct chemical reactivity and potential for various applications. This makes it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
8-bromo-3-methyl-2,3,4,9-tetrahydro-1H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c1-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h2-4,8,15H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIWVPMTAWFTDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N2)C(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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